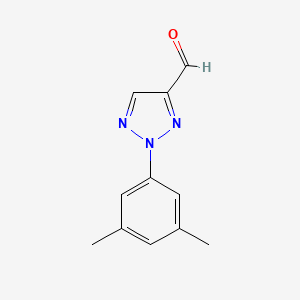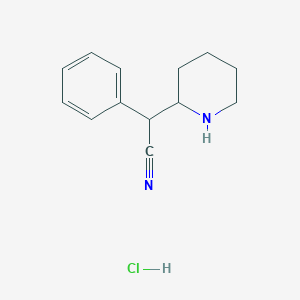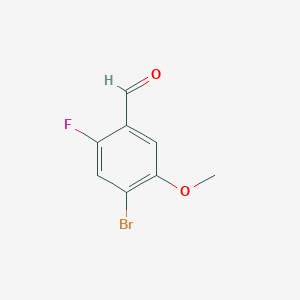
4-Bromo-2-fluoro-5-methoxybenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a compound with the CAS Number: 749931-20-2. It has a molecular weight of 233.04 and its IUPAC name is 4-bromo-2-fluoro-5-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluoro-5-methoxybenzaldehyde is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-methoxybenzaldehyde is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Studies
4-Bromo-2-fluoro-5-methoxybenzaldehyde serves as an intermediate in various synthetic routes for producing complex organic compounds. For instance, its derivatives have been used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a multi-step process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high yield and purity (Chen Bing-he, 2008). Similarly, hydroxylated and methoxylated polybrominated diphenyl ethers, important in environmental chemistry, have been synthesized from brominated phenoxybenzaldehydes prepared via coupling of various fluorobenzaldehydes for use as analytical and toxicological reference standards (G. Marsh, R. Stenutz, A. Bergman, 2003).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, the compound has facilitated the development of key intermediates. For example, 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in drug development, was synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, showcasing improvements in synthesis routes through the telescoping process for efficient drug compound production (K. Nishimura, T. Saitoh, 2016).
Bioconversion and Environmental Impact
Research on the white rot fungus Bjerkandera adusta highlighted the bioconversion of halogenated organic compounds, identifying novel brominated methoxybenzaldehyde metabolites. This study contributes to understanding fungal metabolism's role in environmental detoxification processes (H. Beck, F. R. Lauritsen, J. Patrick, R. Cooks, 2000).
Liquid Crystal Synthesis
The compound also plays a role in the synthesis of liquid crystal molecules, demonstrating the diversity of applications ranging from organic chemistry to materials science. The synthesis and characterization of fluorinated 1,5-benzothiazepines and pyrazolines from 4-Bromo-2-fluorobenzaldehyde reveal its utility in creating novel liquid crystalline materials, highlighting the compound's versatility in contributing to advances in display technologies and optical materials (S. G. Jagadhani, S. G. Kundlikar, B. Karale, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBNRXZMJJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methoxybenzaldehyde | |
CAS RN |
749931-20-2 | |
| Record name | 4-bromo-2-fluoro-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
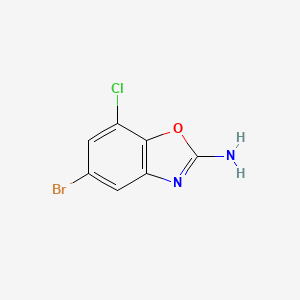
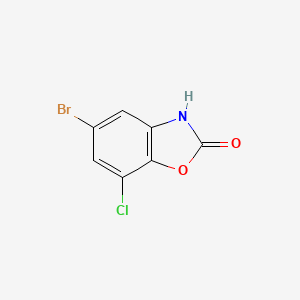
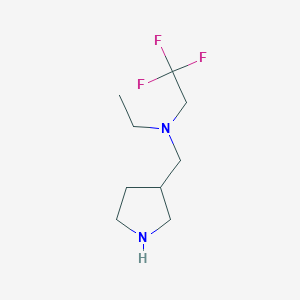
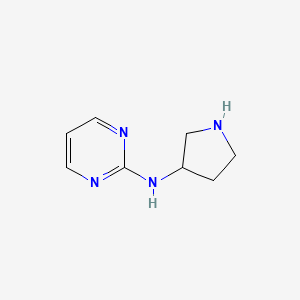
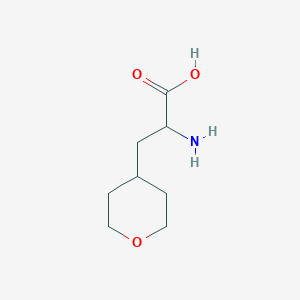
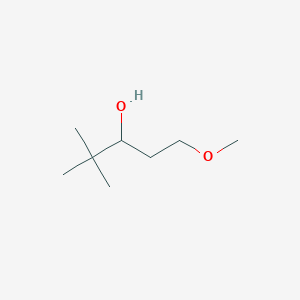
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
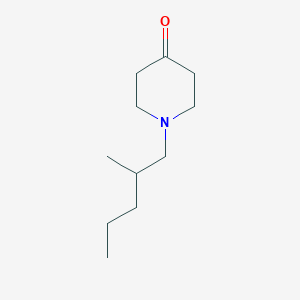
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
